REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH2:14][C:15](Cl)=[O:16])=[CH:8][CH:7]=1.Cl>C(=S)=S>[F:5][C:6]1[CH:11]=[C:10]2[C:9]([CH2:12][CH2:13][CH2:14][C:15]2=[O:16])=[CH:8][CH:7]=1 |f:0.1.2.3|
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Name
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|
Quantity
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66 g
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Type
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reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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600 mL
|
Type
|
solvent
|
Smiles
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C(=S)=S
|
Name
|
|
Quantity
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75.3 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)CCCC(=O)Cl
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Name
|
|
Quantity
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260 mL
|
Type
|
solvent
|
Smiles
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C(=S)=S
|
Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
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ice water
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Quantity
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800 mL
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the internal temperature below 10° C
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Type
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TEMPERATURE
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Details
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After refluxing for 0.5 h
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Duration
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0.5 h
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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EXTRACTION
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Details
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extracted with diethyl ether
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Type
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DRY_WITH_MATERIAL
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Details
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The diethyl ether extracts were dried
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Type
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CONCENTRATION
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Details
|
concentrated it7 vacuo
|
Type
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CUSTOM
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Details
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to give crude 7-fluoro-1-tetralone
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Type
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DISTILLATION
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Details
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Vacuum distillation
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Name
|
|
Type
|
product
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Smiles
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FC1=CC=C2CCCC(C2=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |